molecular formula C9H11BrClN B15331512 5-Bromo-6-methylindoline hydrochloride

5-Bromo-6-methylindoline hydrochloride

Cat. No.: B15331512
M. Wt: 248.55 g/mol
InChI Key: SEOUZDUMDYSACK-UHFFFAOYSA-N
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Description

5-Bromo-6-methylindoline hydrochloride is a brominated derivative of indoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-methylindoline hydrochloride typically involves the bromination of 6-methylindoline. The reaction conditions include the use of bromine (Br2) in an appropriate solvent, such as dichloromethane, under controlled temperature and pressure to ensure selective bromination at the desired position.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes to optimize yield and purity. The use of catalysts and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-6-methylindoline hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under suitable conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

Chemistry: In chemistry, 5-Bromo-6-methylindoline hydrochloride is used as a building block for the synthesis of more complex organic molecules. Its bromine atom makes it a versatile intermediate in various organic reactions.

Biology: In biological research, this compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. It can be used to develop new drugs and therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as a precursor for the synthesis of pharmaceuticals. Its derivatives may exhibit pharmacological activities that can be explored for the treatment of various diseases.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other chemical products. Its unique properties make it valuable in the development of new materials and technologies.

Mechanism of Action

The mechanism by which 5-Bromo-6-methylindoline hydrochloride exerts its effects depends on its specific application. For example, in medicinal applications, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary based on the derivative and its intended use.

Comparison with Similar Compounds

  • 5-Bromoindole

  • 6-Methylindoline

  • 5-Bromo-6-methylindole

Uniqueness: 5-Bromo-6-methylindoline hydrochloride is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications, making it a valuable compound in scientific research and industry.

Properties

Molecular Formula

C9H11BrClN

Molecular Weight

248.55 g/mol

IUPAC Name

5-bromo-6-methyl-2,3-dihydro-1H-indole;hydrochloride

InChI

InChI=1S/C9H10BrN.ClH/c1-6-4-9-7(2-3-11-9)5-8(6)10;/h4-5,11H,2-3H2,1H3;1H

InChI Key

SEOUZDUMDYSACK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCN2)C=C1Br.Cl

Origin of Product

United States

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